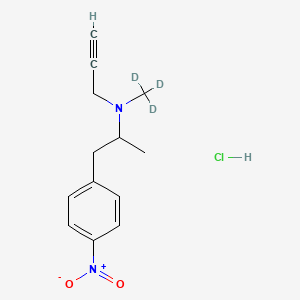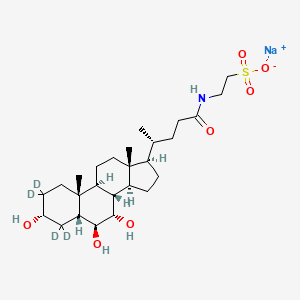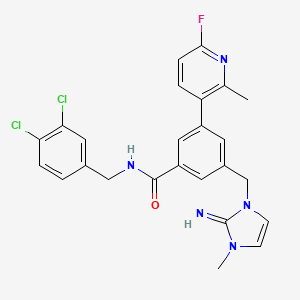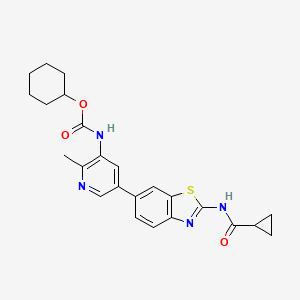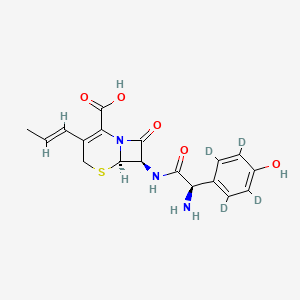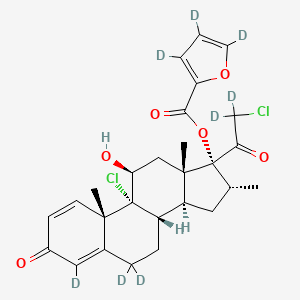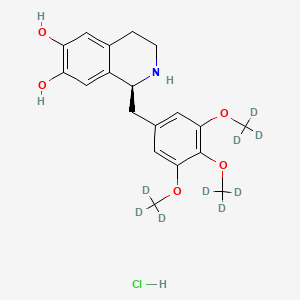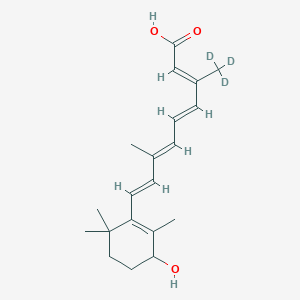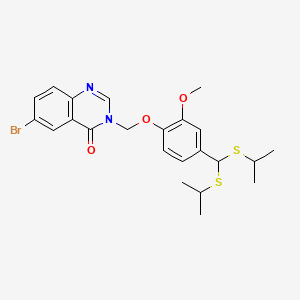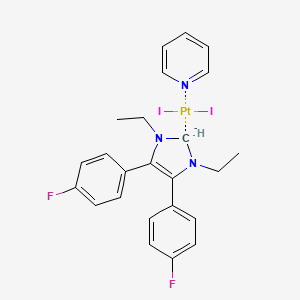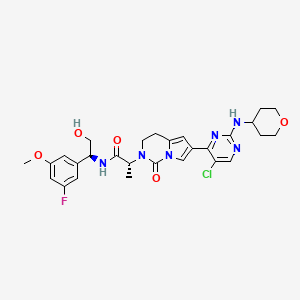
ERK1/2 inhibitor 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERK1/2 inhibitor 5 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
ERK1/2 inhibitor 5 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
ERK1/2 inhibitor 5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the MAPK signaling pathway and its role in various chemical processes.
Biology: Helps in understanding cellular processes regulated by ERK1/2, such as cell cycle progression and apoptosis.
Medicine: Investigated for its potential in treating cancers, particularly those with mutations in the MAPK pathway. It is also explored for its role in neurodegenerative diseases and inflammatory conditions.
Wirkmechanismus
ERK1/2 inhibitor 5 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling events that lead to cell proliferation and survival. The compound specifically targets the threonine-glutamic acid-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation by MEK1/2 .
Vergleich Mit ähnlichen Verbindungen
ERK1/2 inhibitor 5 can be compared with other ERK inhibitors such as:
Ulixertinib: A first-in-class ERK1/2 inhibitor with clinical activity in BRAF- and NRAS-mutant cancers.
JSI-1187: Demonstrates preclinical efficacy in tumor models with MAPK pathway mutations.
HMPL-295: A potent and selective ERK1/2 inhibitor currently in clinical trials.
This compound is unique due to its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation and nuclear accumulation. This dual inhibition results in more durable pathway suppression and enhanced efficacy compared to other inhibitors .
Eigenschaften
Molekularformel |
C28H32ClFN6O5 |
|---|---|
Molekulargewicht |
587.0 g/mol |
IUPAC-Name |
(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3,4-dihydropyrrolo[1,2-c]pyrimidin-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C28H32ClFN6O5/c1-16(26(38)33-24(15-37)17-9-19(30)12-22(11-17)40-2)35-6-3-21-10-18(14-36(21)28(35)39)25-23(29)13-31-27(34-25)32-20-4-7-41-8-5-20/h9-14,16,20,24,37H,3-8,15H2,1-2H3,(H,33,38)(H,31,32,34)/t16-,24-/m1/s1 |
InChI-Schlüssel |
OKFNVABUBXABTA-VOIUYBSRSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Kanonische SMILES |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


